2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide
Description
2-(1,3-Benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked to a pyridine-carboxamide scaffold with a 2,5-difluorophenyl substituent. Its molecular geometry and electronic properties are critical for binding to biological targets, necessitating precise structural characterization via crystallographic methods such as those implemented in SHELXL and SIR97 .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-11-7-8-13(21)15(10-11)23-18(25)12-4-3-9-22-17(12)19-24-14-5-1-2-6-16(14)26-19/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFCCPOFGYADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as o-aminothiophenol, which undergoes cyclization with a carbonyl compound to form the benzothiazole ring.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Coupling Reactions: The benzothiazole and pyridine rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 2,5-difluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide, its structural and functional analogs must be evaluated. Below is a comparative analysis based on crystallographic data, electronic properties, and bioactivity:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations :
Fluorine Substitution: The 2,5-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 2-(pyridin-2-yl)benzothiazole. Fluorine’s electron-withdrawing effects may also modulate electronic interactions with target proteins .
Pyridine vs.
Crystallographic Challenges : Structural refinement of such compounds often relies on software like SHELXL and WinGX , which optimize parameters for complex heterocycles .
Methodological Considerations in Structural Analysis
The crystallographic characterization of benzothiazole derivatives demands robust software tools:
- SHELXL : Preferred for small-molecule refinement due to its precision in handling disordered fluorine atoms and heterocyclic torsional angles .
- SIR97 : Effective for solving crystal structures via direct methods, particularly for compounds with heavy atoms like sulfur in benzothiazole .
- ORTEP-3 : Used for visualizing molecular geometry, critical for comparing bond lengths and angles across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
